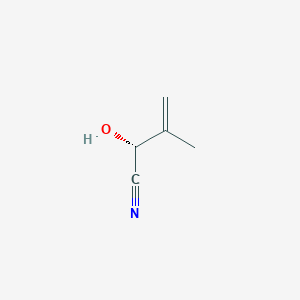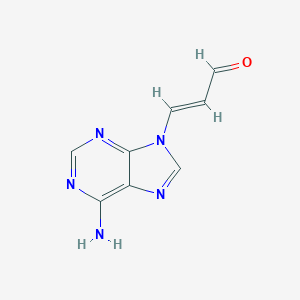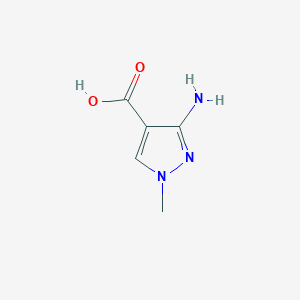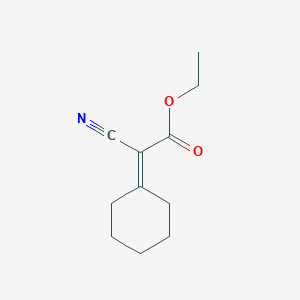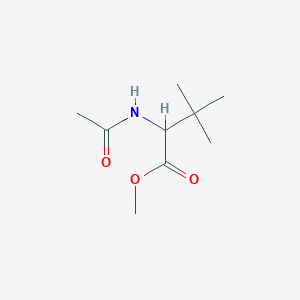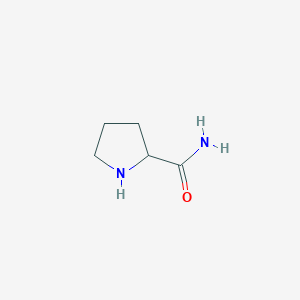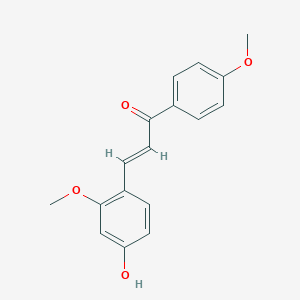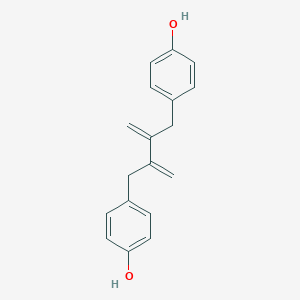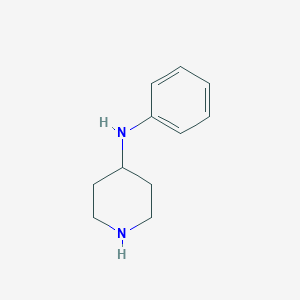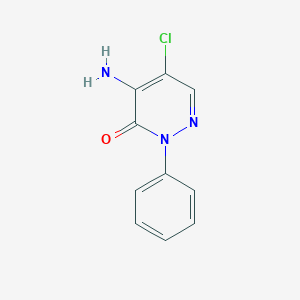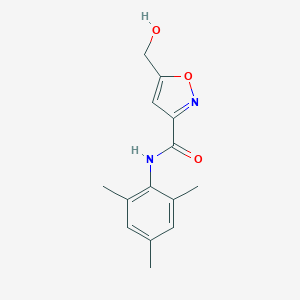
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, also known as CTPI-2, is a synthetic compound that has shown potential in scientific research. It belongs to the class of isoxazolecarboxamides, which are known to have various biological activities.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and are overexpressed in various diseases. By inhibiting these enzymes, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide may reduce inflammation and prevent the progression of certain diseases.
生化和生理效应
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its specificity. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to selectively inhibit COX-2 and LOX, which are overexpressed in certain diseases. This specificity may reduce the risk of side effects and improve the efficacy of the treatment. However, one limitation of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its low solubility in water, which may limit its use in certain assays.
未来方向
There are several future directions for the study of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further optimization of the synthesis method may improve the yield and purity of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, making it more accessible for scientific research.
合成方法
The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide involves a multistep process, which includes the reaction of 2,4,6-trimethylphenyl isocyanate with hydroxylamine hydrochloride to form 3-(2,4,6-trimethylphenyl)isoxazolidine-5-carboxamide. This intermediate is then treated with sodium hydroxide to form the final product, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been optimized to produce high yields and purity.
科学研究应用
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential application in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
属性
CAS 编号 |
145440-90-0 |
|---|---|
产品名称 |
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide |
分子式 |
C14H18N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-8-4-9(2)13(10(3)5-8)15-14(18)12-6-11(7-17)19-16-12/h4-6,17H,7H2,1-3H3,(H,15,18) |
InChI 键 |
LPVTYAHLKUPWCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C |
同义词 |
5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)oxazole-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



